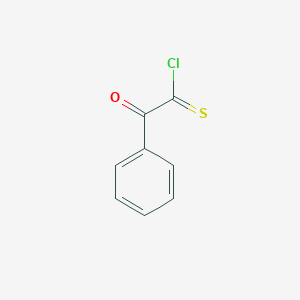
alpha-Oxo-benzeneethanethioyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Oxo-benzeneethanethioyl chloride: is an organic compound with the molecular formula C8H5ClOS. It is known for its reactivity and versatility in various chemical reactions. This compound is often used in organic synthesis and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-Oxo-benzeneethanethioyl chloride can be synthesized through several methods. One common approach involves the reaction of benzalacetophenone dibromide with thionyl chloride. The reaction is typically carried out in a solvent such as methyl alcohol, under reflux conditions . Another method involves the use of phosphorus (V) chloride or phosphorus (III) chloride to convert carboxylic acids into acyl chlorides .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using thionyl chloride due to its efficiency and the ease of separating by-products like sulfur dioxide and hydrogen chloride gases .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Oxo-benzeneethanethioyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or thiols.
Substitution: It readily participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, alcohols, or thiols are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-Oxo-benzeneethanethioyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which alpha-Oxo-benzeneethanethioyl chloride exerts its effects involves its high reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and biochemical modifications .
Comparación Con Compuestos Similares
Benzoyl chloride: Similar in structure but lacks the thioyl group.
Acetyl chloride: A simpler acyl chloride with a smaller molecular structure.
Thionyl chloride: Used as a reagent in the synthesis of alpha-Oxo-benzeneethanethioyl chloride.
Uniqueness: this compound is unique due to its combination of an oxo group and a thioyl chloride group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and research applications .
Propiedades
Número CAS |
58861-73-7 |
|---|---|
Fórmula molecular |
C8H5ClOS |
Peso molecular |
184.64 g/mol |
Nombre IUPAC |
2-oxo-2-phenylethanethioyl chloride |
InChI |
InChI=1S/C8H5ClOS/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
YKIZGRORXWMRDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















